2-Ethyl-2-adamantyl acrylate CAS number and properties
2-Ethyl-2-adamantyl acrylate CAS number and properties
An In-Depth Technical Guide to 2-Ethyl-2-adamantyl acrylate (EAA) for Advanced Material Applications
Introduction
2-Ethyl-2-adamantyl acrylate (EAA), identified by CAS Number 303186-14-3, is a specialized acrylate monomer that has garnered significant attention in the fields of polymer chemistry and advanced materials science.[1][2][3] Its molecular architecture, which uniquely combines a reactive acrylate functional group with a bulky, rigid, and hydrophobic 2-ethyl-2-adamantyl moiety, imparts a set of highly desirable properties to the polymers derived from it.[4] This guide serves as a technical resource for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of EAA's properties, synthesis, characterization, and applications, with a particular focus on its pivotal role in the formulation of chemically amplified photoresists for semiconductor manufacturing.[5][6]
Physicochemical Properties and Molecular Structure
The distinct properties of EAA are a direct consequence of its hybrid structure. The acrylate group provides a site for free-radical polymerization, allowing it to be incorporated into polymer chains.[4] The adamantyl group, a diamondoid cage structure, introduces significant steric bulk, high thermal stability, and hydrophobicity. This combination is critical for its primary applications, influencing solubility, reactivity, and the mechanical properties of the resulting polymers.[4][7]
Molecular Structure:
Caption: Chemical structure of 2-Ethyl-2-adamantyl acrylate.
Table 1: Core Physicochemical Properties of 2-Ethyl-2-adamantyl acrylate
| Property | Value | Reference(s) |
| CAS Number | 303186-14-3 | [1][2][3][8] |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.33 g/mol | [1][2][3][9] |
| Appearance | Colorless to pale yellow liquid or white powder | [4][6] |
| Boiling Point | 301.9 °C at 760 mmHg (Predicted) | [1][8][9] |
| Density | ~1.06 g/cm³ (Predicted) | [1][8][9] |
| Flash Point | 123.0 °C (Predicted) | [1][9][10] |
| Refractive Index | ~1.517 (Predicted) | [1][9] |
| IUPAC Name | (2-ethyltricyclo[3.3.1.1³,⁷]decan-2-yl) prop-2-enoate | [2] |
Synthesis and Mechanism
The synthesis of adamantyl-based (meth)acrylates is a critical process for supplying high-purity monomers for the microelectronics industry.[5] The most common and direct route to EAA is the esterification of 2-ethyl-2-adamantanol with an activated acrylic acid derivative, such as acryloyl chloride.
Causality in Experimental Design: The choice of reagents and conditions is paramount for achieving high yield and purity. A non-nucleophilic base, such as pyridine, is often used to scavenge the HCl byproduct generated during the reaction with acryloyl chloride, driving the equilibrium towards the product.[5] The inclusion of a polymerization inhibitor is crucial, as acrylate monomers are highly susceptible to spontaneous polymerization, especially at elevated temperatures. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.
Experimental Protocol: Synthesis of 2-Ethyl-2-adamantyl acrylate
This protocol is a representative method based on established procedures for adamantyl (meth)acrylate synthesis.[5][11][12]
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, dissolve 2-ethyl-2-adamantanol (1 equivalent) and a suitable base such as pyridine (1.2 equivalents) in a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF). Add a radical inhibitor like 4-methoxyphenol (MEHQ, ~200 ppm).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acryloylation: Add acryloyl chloride (1.1 equivalents), dissolved in the same dry solvent, dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure 2-Ethyl-2-adamantyl acrylate.
Caption: Deprotection mechanism of EAA in a chemically amplified photoresist.
Analytical Characterization
Verifying the identity and purity of EAA is essential for its use in high-performance applications. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides confirmation of the molecular structure. The spectrum would show characteristic signals for the vinyl protons of the acrylate group (typically between 5.8 and 6.4 ppm), the ethyl group protons, and a complex multiplet for the 15 protons of the adamantyl cage.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing signals for each unique carbon atom, including the carbonyl carbon of the ester (~165 ppm), the vinyl carbons (~128-131 ppm), and the distinct carbons of the adamantyl and ethyl groups. [13]* FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the acrylate ester. Bands corresponding to the C=C vinyl stretch (~1635 cm⁻¹) and C-H bonds are also expected.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 234.33) and provides a quantitative measure of purity. [2][14] Table 2: Predicted ¹H NMR Chemical Shifts for EAA
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl (CH₂=) | 5.8 - 6.0 | Doublet of doublets | 1H |
| Vinyl (=CH) | 6.0 - 6.2 | Doublet of doublets | 1H |
| Vinyl (CH₂=) | 6.2 - 6.4 | Doublet of doublets | 1H |
| Adamantyl (CH, CH₂) | 1.5 - 2.2 | Multiplet | 15H |
| Ethyl (-CH₂-) | 1.5 - 1.7 | Quartet | 2H |
| Ethyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |
Note: Predictions are based on typical values for acrylate and adamantyl structures. [15]
Safety and Handling
As with all acrylate monomers, proper handling of 2-Ethyl-2-adamantyl acrylate is imperative to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, general precautions for acrylates apply. [16]
-
Irritation: Acrylates are known to be irritants to the skin, eyes, and respiratory system. [4]Direct contact and inhalation should be avoided.
-
Sensitization: May cause an allergic skin reaction. [17]* Polymerization: The product may polymerize spontaneously if not properly inhibited, especially when exposed to heat, light, or contaminants. This can be an exothermic and potentially explosive process. [18] Table 3: Recommended Handling and Storage Procedures
| Aspect | Recommendation | Rationale |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors. [1] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact. [18] |
| Storage | Store in a tightly closed container in a cool, dry, dark, and well-ventilated place. | To prevent degradation and uncontrolled polymerization. [1] |
| Inhibitor | Ensure the monomer contains an adequate level of polymerization inhibitor (e.g., MEHQ). | To maintain stability during storage. [18] |
| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment. | To prevent fire, as acrylates can be flammable. [1][18] |
Conclusion
2-Ethyl-2-adamantyl acrylate is a highly specialized monomer whose value lies in the synergistic combination of a polymerizable acrylate function and a robust, bulky adamantyl group. Its role is particularly critical in the semiconductor industry, where it enables the production of high-resolution, high-performance photoresists for advanced lithography. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to harness its potential in the development of next-generation polymers and advanced materials.
References
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PubChem. (n.d.). 2-Ethyl-2-adamantyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Uyanchem. (n.d.). 2-Ethyl-2-adamantyl methacrylate CAS: 209982-56-9. Retrieved from [Link]
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Novikov, A. S., Malkov, G. V., & Akkuratov, A. V. (n.d.). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Macroheterocycles. Retrieved from [Link]
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Sinomer. (n.d.). Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer. Retrieved from [Link]
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MDPI. (n.d.). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]
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PubMed. (2024). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]
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Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]
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